

Spectroscopic analysis of Diethylamino hydroxybenzoyl hexyl benzoate including NMR and mass spectrometry

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Compound of Interest

Compound Name: *Diethylamino hydroxybenzoyl
hexyl benzoate*

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Spectroscopic Analysis of Diethylamino hydroxybenzoyl hexyl benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **Diethylamino hydroxybenzoyl hexyl benzoate** (DHHB), a widely used UVA filter in sunscreen and cosmetic products. The document details the core principles and practical aspects of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as applied to the structural elucidation and characterization of this molecule.

Introduction

Diethylamino hydroxybenzoyl hexyl benzoate (DHHB), with the chemical formula $C_{24}H_{31}NO_4$ and a molecular weight of 397.5 g/mol, is a photostable organic compound that provides protection against long-wave UVA radiation.^{[1][2]} Its efficacy and safety profile are of paramount importance in the cosmetic and pharmaceutical industries. Spectroscopic techniques are indispensable for confirming its chemical structure, identifying impurities, and

studying its degradation products. This guide focuses on the application of NMR and Mass Spectrometry for a comprehensive analysis of DHHB.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ^1H (proton) and ^{13}C (carbon-13) NMR are crucial for the structural confirmation of DHHB.

^1H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol: ^1H NMR Spectroscopy of DHHB

- **Sample Preparation:** Dissolve approximately 5-10 mg of DHHB in 0.5-0.7 mL of a deuterated solvent, such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$). The choice of solvent depends on the solubility of the sample and the desired chemical shift referencing. Tetramethylsilane (TMS) is typically added as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** The analysis is performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- **Data Acquisition:**
 - A standard single-pulse experiment is typically used.
 - The spectral width is set to encompass all proton signals (e.g., 0-15 ppm).
 - A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
 - A relaxation delay of 1-5 seconds is used between scans to ensure full relaxation of the protons.
- **Data Processing:**

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.
- The spectrum is phased and baseline corrected.
- Chemical shifts are referenced to the TMS signal.
- Integration of the signals is performed to determine the relative number of protons for each resonance.

¹H NMR Data for **Diethylamino hydroxybenzoyl hexyl benzoate (DHHB)**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
0.84	m	3H	-CH ₃ (hexyl chain)
1.19	m	12H	-CH ₂ - (hexyl chain), -CH ₃ (diethylamino)
1.49	m	2H	-CH ₂ - (hexyl chain)
3.38	q, J = 7.1 Hz	4H	-N(CH ₂ CH ₃) ₂
4.12	t, J = 6.6 Hz	2H	-OCH ₂ - (hexyl ester)
6.0-8.0	m	7H	Aromatic protons

Note: The data presented is based on published information and may require experimental verification for precise assignments. The aromatic region (6.0-8.0 ppm) contains multiple overlapping signals that would require 2D NMR techniques for unambiguous assignment.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy of DHHB

- **Sample Preparation:** A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

- Instrumentation: The analysis is performed on a high-resolution NMR spectrometer, typically the same instrument used for ^1H NMR.
- Data Acquisition:
 - A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
 - The spectral width is set to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).
 - A significantly larger number of scans (e.g., 1024 or more) is required to obtain an adequate signal-to-noise ratio.
 - A relaxation delay of 2-5 seconds is used.
- Data Processing:
 - The FID is Fourier transformed, phased, and baseline corrected.
 - Chemical shifts are referenced to the solvent peak or TMS.

^{13}C NMR Data for **Diethylamino hydroxybenzoyl hexyl benzoate** (DHHB)

A complete, experimentally verified and assigned ^{13}C NMR dataset for DHHB is not readily available in the public domain. However, based on the known structure, the spectrum would be expected to show 24 distinct carbon signals, including those from the hexyl chain, the diethylamino group, and the two aromatic rings, as well as the carbonyl and ester carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of DHHB and to obtain structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry of DHHB

- **Sample Preparation:** A dilute solution of DHHB is prepared in a suitable solvent such as methanol or acetonitrile. For electrospray ionization (ESI), the concentration is typically in the range of 1-10 µg/mL.
- **Instrumentation:** A variety of mass spectrometers can be used, including those coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). High-resolution mass spectrometers (e.g., QTOF, Orbitrap) are preferred for accurate mass measurements.
- **Ionization:** Electrospray ionization (ESI) is a common technique for non-volatile compounds like DHHB. It can be operated in both positive and negative ion modes.
- **Data Acquisition:**
 - **Full Scan MS:** The instrument scans a wide m/z range to detect the molecular ion.
 - **Tandem MS (MS/MS):** The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern, which aids in structural elucidation. Collision-Induced Dissociation (CID) is a common fragmentation method.

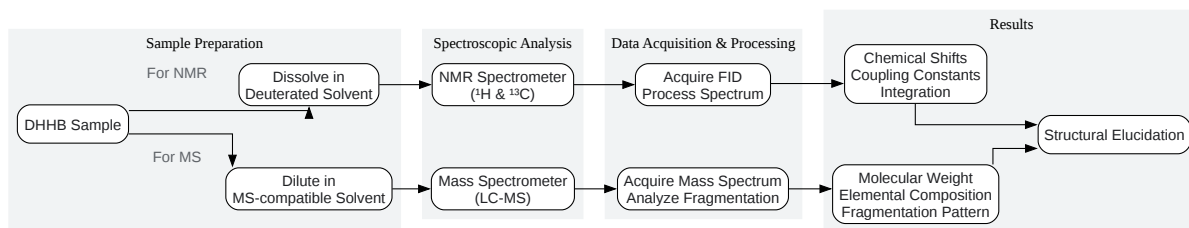
Mass Spectrometry Data for **Diethylamino hydroxybenzoyl hexyl benzoate** (DHHB)

m/z	Ion
398.2327	$[M+H]^+$
420.2146	$[M+Na]^+$
296	$[M+H - C_6H_{12}O]^+$
165	$[C_9H_{11}NO_2]^+$

Note: The fragmentation pattern can vary depending on the instrument and experimental conditions. The provided fragments are based on published data and plausible fragmentation pathways.

Visualizations

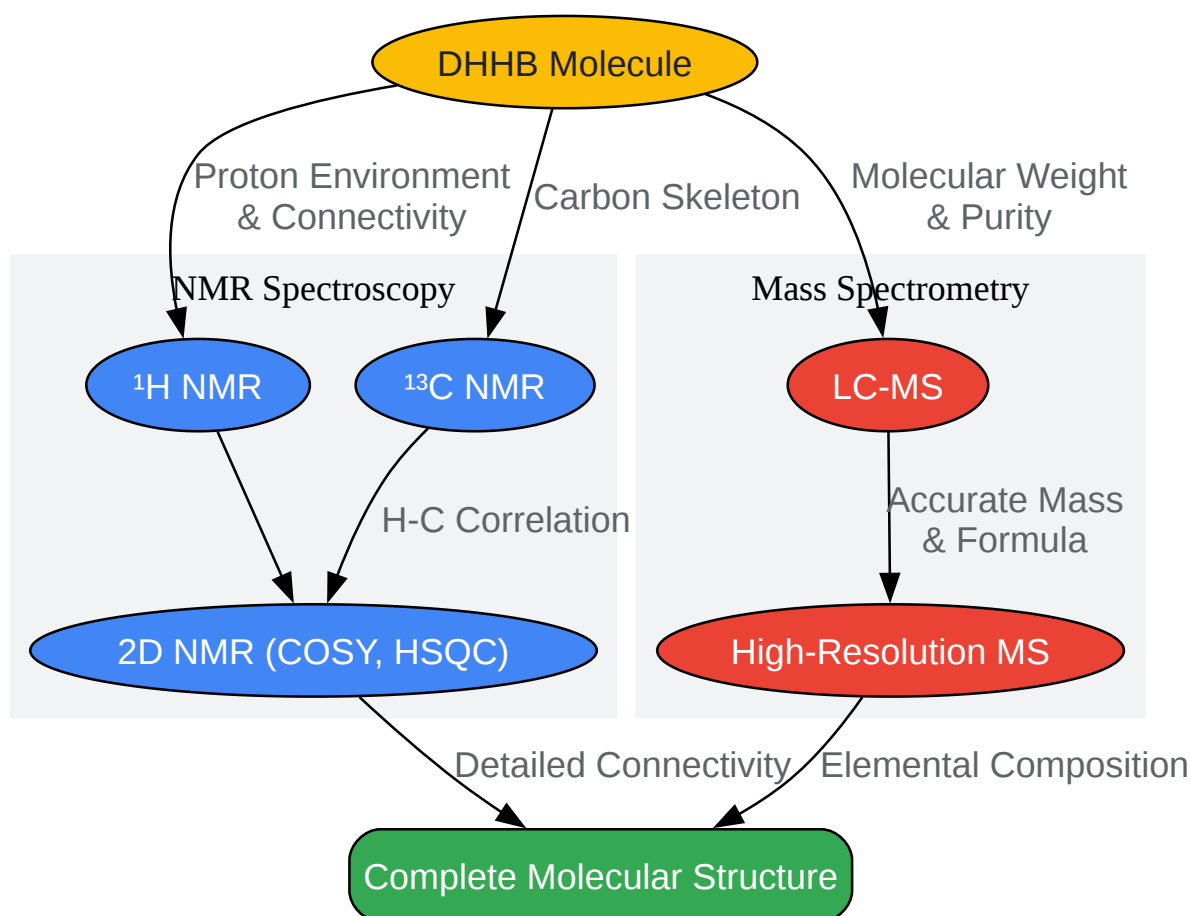
Experimental Workflow for Spectroscopic Analysis



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Caption: Experimental workflow for the spectroscopic analysis of DHHB.

Relationship of Spectroscopic Techniques



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Caption: Interrelationship of spectroscopic techniques for DHHB analysis.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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